3-(tert-butyl-diMethyl-silanyloxyMethyl)-cyclobutanol
Overview
Description
3-(tert-Butyl-dimethyl-silanyloxymethyl)-cyclobutanol is a chemical compound characterized by its unique structure, which includes a cyclobutanol ring substituted with a tert-butyl-dimethyl-silanyloxymethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(tert-butyl-dimethyl-silanyloxymethyl)-cyclobutanol typically involves the reaction of cyclobutanol with tert-butyl-dimethylsilyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the silyl chloride. The general reaction scheme is as follows:
Cyclobutanol+tert-Butyl-dimethylsilyl chlorideBasethis compound
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general principles of organic synthesis, such as maintaining anhydrous conditions and using appropriate catalysts, would apply to large-scale production.
Chemical Reactions Analysis
Types of Reactions
3-(tert-Butyl-dimethyl-silanyloxymethyl)-cyclobutanol can undergo various types of chemical reactions, including:
Oxidation: The hydroxyl group in the cyclobutanol ring can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form different alcohol derivatives.
Substitution: The silyl group can be replaced by other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles such as halides or alkoxides can be used to replace the silyl group.
Major Products
Oxidation: Cyclobutanone or cyclobutanal derivatives.
Reduction: Various cyclobutanol derivatives.
Substitution: Compounds with different functional groups replacing the silyl group.
Scientific Research Applications
3-(tert-Butyl-dimethyl-silanyloxymethyl)-cyclobutanol has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Medicine: Investigated for its potential use in drug development due to its unique structural properties.
Industry: Used in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-(tert-butyl-dimethyl-silanyloxymethyl)-cyclobutanol involves its interaction with various molecular targets. The silyl group can act as a protecting group, allowing selective reactions to occur at other sites in the molecule. The cyclobutanol ring can undergo ring-opening reactions, leading to the formation of different products.
Comparison with Similar Compounds
Similar Compounds
- 3-(tert-Butyl-dimethyl-silanyloxymethyl)-phenol
- 3-(tert-Butyl-dimethyl-silanyloxymethyl)-cyclobutanone
Uniqueness
3-(tert-Butyl-dimethyl-silanyloxymethyl)-cyclobutanol is unique due to its combination of a cyclobutanol ring and a silyl protecting group. This combination allows for selective reactions and the formation of a wide range of derivatives, making it a versatile compound in organic synthesis.
Properties
IUPAC Name |
3-[[tert-butyl(dimethyl)silyl]oxymethyl]cyclobutan-1-ol | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H24O2Si/c1-11(2,3)14(4,5)13-8-9-6-10(12)7-9/h9-10,12H,6-8H2,1-5H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OUJLQKAVYMREHG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)[Si](C)(C)OCC1CC(C1)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H24O2Si | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.39 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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